3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere in drug design, replacing other structural motifs to improve the pharmacokinetic and pharmacodynamic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition of a difluoroethyl group to a pre-formed bicyclo[1.1.1]pentane derivative. This can be achieved using difluoroethyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes. These methods are practical and can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoroethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated as a potential drug candidate for various therapeutic areas, including antibacterial and antiviral agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The difluoroethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in drug design, offering improved pharmacokinetic and pharmacodynamic profiles compared to its analogs .
Properties
IUPAC Name |
3-(2,2-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-5(9)1-6-2-7(10,3-6)4-6;/h5H,1-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVJNJGIPYIGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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